Chroman-3-carbaldehyde
Overview
Description
Synthesis Analysis
Chroman-3-carbaldehyde can be synthesized through various methods. One efficient method involves the use of an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . Another method involves a highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes .Molecular Structure Analysis
The molecular formula of Chroman-3-carbaldehyde is C10H8O2 . It has an average mass of 174.153 Da and a monoisotopic mass of 174.031693 Da .Chemical Reactions Analysis
Chroman-3-carbaldehyde can participate in various chemical reactions. For instance, it can be used in the synthesis of other valuable heterocycles . It can also undergo a reaction with electron-deficient olefin moieties, which furnishes chroman derivatives with different substitution patterns .Physical And Chemical Properties Analysis
Chroman-3-carbaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 380.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.9±3.0 kJ/mol and a flash point of 174.8±24.6 °C .Scientific Research Applications
1. Synthesis of Heterocyclic Scaffolds
- Summary of Application: Chromene-3-carbaldehydes, a class of compounds to which Chroman-3-carbaldehyde belongs, are used as intermediates in the synthesis of heterocyclic scaffolds . These scaffolds are significant in medicinal chemistry due to their recognized value in the development of new drugs .
- Methods of Application: The carbaldehydes are obtained in excellent yields through the Vilsmeyer-Haack reaction of flavanones and azaflavanones . Protocols towards the synthesis of new heterocycles, such as 3H-chromeno[3–c]quinolines, (Z/E)-2-aryl-4-chloro-3-styryl-2H-chromenes, and (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes were established .
- Results or Outcomes: The study demonstrated the value of chromene- and quinoline-3-carbaldehydes as building blocks in the synthesis of other valuable heterocycles .
2. Synthesis of Quinoline Ring Systems
- Summary of Application: 2-chloroquinoline-3-carbaldehyde, a related analog of Chroman-3-carbaldehyde, is used in the synthesis of quinoline ring systems . These ring systems are important in the construction of fused or binary quinoline-cord heterocyclic systems .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The review highlights the recently cited research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications .
3. Synthesis of Chromane Derivatives
- Summary of Application: A method for the synthesis of functionalized chroman-2-ones and chromanes was achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes .
- Methods of Application: The synthesis is followed by a PCC oxidation and dehydroxylation .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Synthesis of Chromone Derivatives
- Summary of Application: Chromone derivatives possess a spectrum of biological activities and have been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .
- Methods of Application: 3-Formylchromone, a frequently used precursor for the synthesis of chromone derivatives, can be prepared easily by the Vilsmeir – Haack reaction .
- Results or Outcomes: Chromone derivatives have shown promising anticancer, antiviral, anti-inflammatory, antiallergenic, and antiulcer properties .
5. Synthesis of 4H-Chromone-1,2,3,4-Tetrahydropyrimdine-5-Carboxylates
- Summary of Application: Dolatkhah, et al. used the three-component reaction involving chromone-3-carboxaldehyde, alkyl acetoacetate, urea or thiourea to produce 4H-chromone-1,2,3,4-tetrahydropyrimdine-5-carboxylates .
- Methods of Application: The synthesis was performed using MCM-41-SO3H nanoparticles as a catalyst .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Synthesis of Chroman-2-Ones and Chromanes
- Summary of Application: The reaction was applicable to carboxylic acids as various coumarin-3-carboxylic acids and chromone-3-carboxylic acids served as effective Giese .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
7. Synthesis of Heterocyclic Scaffolds
- Summary of Application: Chromene- and quinoline-3-carbaldehydes are used as intermediates in the synthesis of heterocyclic scaffolds . These scaffolds are significant in medicinal chemistry due to their recognized value in the development of new drugs .
- Methods of Application: The carbaldehydes are obtained in excellent yields through the Vilsmeyer-Haack reaction of flavanones and azaflavanones . Protocols towards the synthesis of new heterocycles, such as 3H-chromeno[3–c]quinolines, (Z/E)-2-aryl-4-chloro-3-styryl-2H-chromenes, and (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes were established .
- Results or Outcomes: The study demonstrated the value of chromene- and quinoline-3-carbaldehydes as building blocks .
8. Synthesis of 4H-Chromone-1,2,3,4-Tetrahydropyrimdine-5-Carboxylates
- Summary of Application: Dolatkhah, et al. used the three-component reaction involving chromone-3-carboxaldehyde, alkyl acetoacetate, urea or thiourea to produce 4H-chromone-1,2,3,4-tetrahydropyrimdine-5-carboxylates .
- Methods of Application: The synthesis was performed using MCM-41-SO3H nanoparticles as a catalyst .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
9. Synthesis of Chroman-2-Ones and Chromanes
- Summary of Application: The reaction was applicable to carboxylic acids as various coumarin-3-carboxylic acids and chromone-3-carboxylic acids served as effective Giese .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Safety And Hazards
Chroman-3-carbaldehyde is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6,8H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVATYIJXKRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-3-carbaldehyde | |
CAS RN |
944903-95-1 | |
Record name | 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.